molecular formula C13H11Cl2NO2 B12116848 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1019462-72-6

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B12116848
CAS No.: 1019462-72-6
M. Wt: 284.13 g/mol
InChI Key: ZWBKICCWNKFAQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the chlorination of 8-methylquinoline-3-carboxylic acid ethyl ester. The reaction is carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 4 and 5 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1019462-72-6

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4,5-dichloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3

InChI Key

ZWBKICCWNKFAQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)Cl

Origin of Product

United States

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